molecular formula C9H16N2OS B13269906 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol

Cat. No.: B13269906
M. Wt: 200.30 g/mol
InChI Key: CMWUTHYXZRNWDM-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-2-methylpropan-1-ol under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit microbial enzymes, disrupt cell membrane integrity, or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern on the thiazole ring and the presence of the 2-methyl-2-amino-propan-1-ol moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-7-8(13-6-10-7)4-11-9(2,3)5-12/h6,11-12H,4-5H2,1-3H3

InChI Key

CMWUTHYXZRNWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(C)(C)CO

Origin of Product

United States

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